(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid
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Overview
Description
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid, commonly referred to as Boc-Piperidine-4-carboxylic acid, is an important organic compound used in a variety of laboratory and industrial processes. It is a chiral molecule with a unique structure that can be used to synthesize a wide range of compounds. This compound has a variety of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used as a catalyst in a variety of reactions, as well as a reagent in a number of organic synthesis processes.
Scientific Research Applications
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of novel conformationally constrained D-lysine analogues with a piperidine skeleton. This process involves high-yielding reactions and diastereoselective reduction, demonstrating the compound's utility in complex organic syntheses (Etayo et al., 2008).
Enzyme Inhibition
It has been employed in the synthesis of enzyme inhibitors, specifically as potent and orally active acetyl-CoA carboxylase non-selective inhibitors. These inhibitors are significant in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Synthesis of Amino Acids and Derivatives
The compound is instrumental in synthesizing various amino acids and derivatives, such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses begin with different starting materials and involve multiple steps, including tribenzylation and reductive amination (Xue et al., 2002).
Cancer Treatment Applications
A derivative of this compound, featuring modifications to the piperidine ring, has been investigated for its potential in treating cancer by inhibiting Aurora A (ヘンリー, 2006).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
The compound is utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, important in medicinal chemistry. The synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Diastereoselective Hydroxylation
It plays a role in diastereoselective hydroxylation, leading to the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. This process is crucial for synthesizing collagen and collagen-like proteins (Marin et al., 2002).
Protein Kinase Inhibition
A key intermediate derived from this compound is used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis suggests potential industrial applications due to mild conditions and high yields (Hao et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-substituted proline analogs, can interact with various proteins and enzymes in the body . These interactions can influence the structure and function of these proteins, potentially leading to therapeutic effects .
Mode of Action
It is known that 4-substituted proline analogs can induce pre-organization in target proteins, which can enhance their stability without significantly altering their overall structure . This pre-organization effect can potentially influence the interaction of the compound with its targets, leading to changes in their activity .
Pharmacokinetics
It is known that similar compounds, such as the glutamine analogue (2s,4r)-4-[18f]fluoroglutamine ([18f]fgln), have been investigated for their pharmacokinetics . These studies have provided valuable insights into the potential ADME properties of similar compounds .
Result of Action
It is known that similar compounds can influence the structure and function of various proteins and enzymes, potentially leading to therapeutic effects
properties
IUPAC Name |
(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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